Lipophilicity (LogP) Comparison: Target Compound vs. Des-Methyl Analog N-Cyclopentyl-4-fluoroaniline
N-Cyclopentyl-4-fluoro-3-methylaniline exhibits a computed LogP of 3.49, which is 0.31 log units higher than that of its des-methyl comparator N-cyclopentyl-4-fluoroaniline (LogP 3.18) . The 3-methyl substituent adds approximately 14 Da to the molecular weight (193.26 vs. 179.23 g/mol) and contributes incremental hydrophobic surface area, shifting the partition coefficient by roughly +0.3 log units [1]. In the context of lead optimization, this magnitude of LogP shift is sufficient to alter predicted membrane permeability and metabolic clearance rates when compounds are advanced into cell-based or in vivo assays .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.48862 (Leyan) / XLogP3-AA = 3.6 (PubChem) |
| Comparator Or Baseline | N-Cyclopentyl-4-fluoroaniline (CAS 557799-17-4): LogP = 3.1802 |
| Quantified Difference | ΔLogP ≈ +0.31 (target more lipophilic) |
| Conditions | Computed values from Leyan platform (consistent algorithm across entries) |
Why This Matters
A LogP difference of 0.3 units corresponds to a ~2-fold difference in octanol-water partitioning, which can influence both synthetic workup (extraction efficiency) and biological assay outcomes (non-specific binding, cell permeability).
- [1] PubChem. N-cyclopentyl-4-fluoro-3-methylaniline: Molecular Weight 193.26 g/mol. CID 62809932. N-cyclopentyl-4-fluoroaniline: Molecular Weight 179.23 g/mol. Accessed 2026. View Source
